molecular formula C10H9N3 B1601119 [3,4'-Bipyridin]-6-amine CAS No. 79739-33-6

[3,4'-Bipyridin]-6-amine

Cat. No.: B1601119
CAS No.: 79739-33-6
M. Wt: 171.2 g/mol
InChI Key: KUJGPWCHTNKMII-UHFFFAOYSA-N
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Description

[3,4’-Bipyridin]-6-amine: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,4’-Bipyridin]-6-amine includes an amine group attached to the 6th position of the bipyridine framework

Biochemical Analysis

Biochemical Properties

[3,4’-Bipyridin]-6-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosine-protein kinase and other proteins involved in signal transduction pathways . These interactions often involve binding to the active sites of enzymes, thereby influencing their catalytic activity. For instance, [3,4’-Bipyridin]-6-amine can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

The effects of [3,4’-Bipyridin]-6-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, [3,4’-Bipyridin]-6-amine has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, [3,4’-Bipyridin]-6-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity and stability . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3,4’-Bipyridin]-6-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that [3,4’-Bipyridin]-6-amine can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of [3,4’-Bipyridin]-6-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of [3,4’-Bipyridin]-6-amine can lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .

Metabolic Pathways

[3,4’-Bipyridin]-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions highlight the compound’s role in modulating cellular metabolism and its potential impact on metabolic diseases .

Transport and Distribution

The transport and distribution of [3,4’-Bipyridin]-6-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, [3,4’-Bipyridin]-6-amine can localize to specific compartments, where it exerts its effects on cellular function . Understanding the transport and distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Subcellular Localization

The subcellular localization of [3,4’-Bipyridin]-6-amine is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of [3,4’-Bipyridin]-6-amine is crucial for elucidating its role in regulating cellular function and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . Both methods require specific reaction conditions, such as the presence of a base and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of [3,4’-Bipyridin]-6-amine often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality [3,4’-Bipyridin]-6-amine .

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridin]-6-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Properties

IUPAC Name

5-pyridin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJGPWCHTNKMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509547
Record name [3,4'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79739-33-6
Record name [3,4'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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